molecular formula C7H7Cl2F3N2 B15234593 (S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B15234593
M. Wt: 247.04 g/mol
InChI Key: CRYFAZNNJBDCJG-RGMNGODLSA-N
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Description

(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The chlorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-2-yl)methanol
  • (S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride

Uniqueness

(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1S)-1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-3-1-2-4(13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

CRYFAZNNJBDCJG-RGMNGODLSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Cl)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(C(F)(F)F)N.Cl

Origin of Product

United States

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